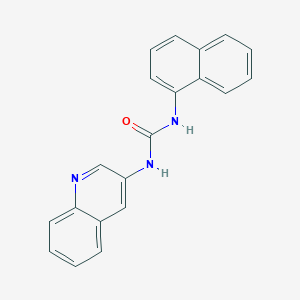
1-allyl-5-(1-naphthylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-allyl-5-(1-naphthylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique chemical properties. This compound has been synthesized using various methods and has shown potential for various applications, particularly in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1-allyl-5-(1-naphthylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood. However, it has been proposed that this compound may act by inhibiting certain enzymes or signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. For example, this compound has been shown to inhibit the production of inflammatory cytokines and nitric oxide. Additionally, this compound has been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-allyl-5-(1-naphthylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is its high yield and purity when synthesized using optimized methods. However, one limitation is that the mechanism of action of this compound is not fully understood, which may hinder its potential applications.
Zukünftige Richtungen
There are several future directions for the study of 1-allyl-5-(1-naphthylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One potential direction is the development of new synthesis methods that can produce higher yields of the desired compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, such as medicinal chemistry and biochemistry. Finally, the potential toxicity and safety of this compound should be thoroughly investigated before any clinical trials can be conducted.
Synthesemethoden
The synthesis of 1-allyl-5-(1-naphthylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been achieved using several approaches. One such method involves the reaction of 1-naphthaldehyde with thiourea in the presence of allyl bromide and triethylamine. Another method involves the reaction of 1-naphthaldehyde with thiourea in the presence of sodium methoxide and allyl bromide. These methods have been optimized to produce high yields of the desired compound.
Wissenschaftliche Forschungsanwendungen
1-allyl-5-(1-naphthylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has shown potential for various scientific research applications. One such application is its use as a fluorescent probe for the detection of nitric oxide. This compound has also been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
(5Z)-5-(naphthalen-1-ylmethylidene)-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S/c1-2-10-20-17(22)15(16(21)19-18(20)23)11-13-8-5-7-12-6-3-4-9-14(12)13/h2-9,11H,1,10H2,(H,19,21,23)/b15-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTAVUUHNVKCGL-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=CC3=CC=CC=C32)C(=O)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C2=CC=CC3=CC=CC=C32)/C(=O)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1-benzyl-1H-benzimidazol-2-yl)diazenyl]-1-naphthol](/img/structure/B4879883.png)
![1-[3-(3-phenoxyphenoxy)propyl]pyrrolidine](/img/structure/B4879888.png)
![5-(4-methoxyphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-(2-thienyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4879896.png)
![1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-4-methylpyridinium bromide](/img/structure/B4879907.png)
![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4879913.png)


![diallyl 4-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4879934.png)
![4-[2-(3,4-dimethoxyphenyl)ethyl]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4879945.png)


![5,5'-[2-(4-nitrophenyl)-1,1-ethenediyl]bis(1-phenyl-1H-tetrazole)](/img/structure/B4879961.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2-chlorophenyl)acetamide](/img/structure/B4879973.png)
![1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B4879978.png)